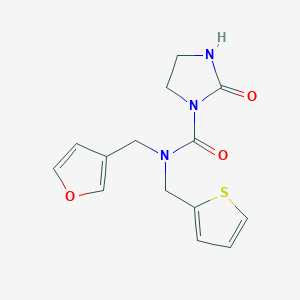

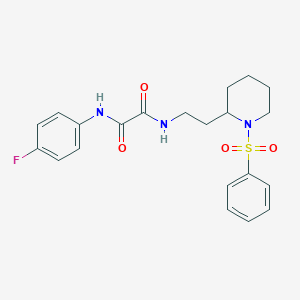

N-(furan-3-ylmethyl)-2-oxo-N-(thiophen-2-ylmethyl)imidazolidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(furan-3-ylmethyl)-2-oxo-N-(thiophen-2-ylmethyl)imidazolidine-1-carboxamide, also known as FTI-277, is a small molecule inhibitor that targets the farnesyltransferase enzyme. This enzyme is responsible for the post-translational modification of several oncogenic proteins, including Ras, which is frequently mutated in cancer. FTI-277 has been extensively studied for its potential as an anticancer drug, and its synthesis, mechanism of action, and biochemical and physiological effects have been thoroughly investigated.

科学的研究の応用

Catalytic Synthesis and Molecular Interactions

Compounds featuring furan and thiophene moieties, similar to the structure , have been studied for their roles in catalytic processes and molecular interactions. For example, palladium-catalyzed condensation reactions involving N-aryl imines and alkynylbenziodoxolones form multisubstituted furans, illustrating the potential of furan-containing compounds in synthetic chemistry to create complex molecules with diverse functional groups (Lu, Wu, & Yoshikai, 2014).

Pharmaceutical and Medicinal Chemistry

Research into the synthesis and reactivity of furan and thiophene derivatives reveals their potential utility in pharmaceutical applications. Furan-amidines, including those with thiophene substitutions, have been evaluated as inhibitors of enzymes like NQO2, which is of interest in cancer chemotherapy and malaria treatment (Alnabulsi et al., 2018). These findings suggest that compounds with furan and thiophene cores may serve as leads for drug development.

Protective Groups in Organic Synthesis

The chemoselective protection of heteroaromatic aldehydes, including those derived from furan and thiophene, demonstrates the importance of such structures in synthetic chemistry. These compounds can be transformed into imidazolidine derivatives, serving as intermediates or protective groups during complex molecule synthesis (Carpenter & Chadwick, 1985).

Antimicrobial and Antiviral Research

Compounds based on furan and thiophene have shown potential in antimicrobial and antiviral research. For instance, heterocyclic compounds derived from furanone exhibited promising activity against the avian influenza virus (H5N1), suggesting that furan and thiophene derivatives could contribute to the development of new antiviral agents (Flefel et al., 2012).

Corrosion Inhibition

Furan derivatives have also been explored as corrosion inhibitors, indicating the potential application of such compounds in materials science. Amino acid compounds with furan moieties were studied for their effectiveness in inhibiting corrosion of N80 steel in HCl solution, demonstrating the diverse applications of furan-containing compounds beyond pharmaceuticals (Yadav, Sarkar, & Purkait, 2015).

特性

IUPAC Name |

N-(furan-3-ylmethyl)-2-oxo-N-(thiophen-2-ylmethyl)imidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c18-13-15-4-5-17(13)14(19)16(8-11-3-6-20-10-11)9-12-2-1-7-21-12/h1-3,6-7,10H,4-5,8-9H2,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHXFTKLRNBMESP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)N(CC2=COC=C2)CC3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-3-ylmethyl)-2-oxo-N-(thiophen-2-ylmethyl)imidazolidine-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-(4-chlorophenyl)cyclopentanecarbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2417556.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2417558.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2417561.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2417564.png)

![N1-(4-ethylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine hydrochloride](/img/structure/B2417565.png)

![2-Methyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyrazine](/img/structure/B2417566.png)

![N'-[4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]-2-hydroxybenzohydrazide](/img/structure/B2417567.png)

![N-(3,4-dimethoxybenzyl)-2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2417574.png)

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2417576.png)